

Application Notes & Protocols: A Guide to Staining Biological Samples with Solvent Blue 59

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Solvent blue 59

Cat. No.: B3430289

[Get Quote](#)

Abstract

This technical guide provides a comprehensive framework for the application of **Solvent Blue 59**, an anthraquinone-based dye, for the histological visualization of neutral lipids in biological specimens. **Solvent Blue 59**, also known as Sudan Blue, is a lysochrome, or fat-soluble dye, that physically stains lipophilic structures through a process of preferential solubility.^{[1][2][3][4]} This document outlines the core principles of lysochrome staining, provides detailed, adaptable protocols for staining both cultured cells and frozen tissue sections, and includes essential guidelines for troubleshooting, optimization, and safe laboratory handling.

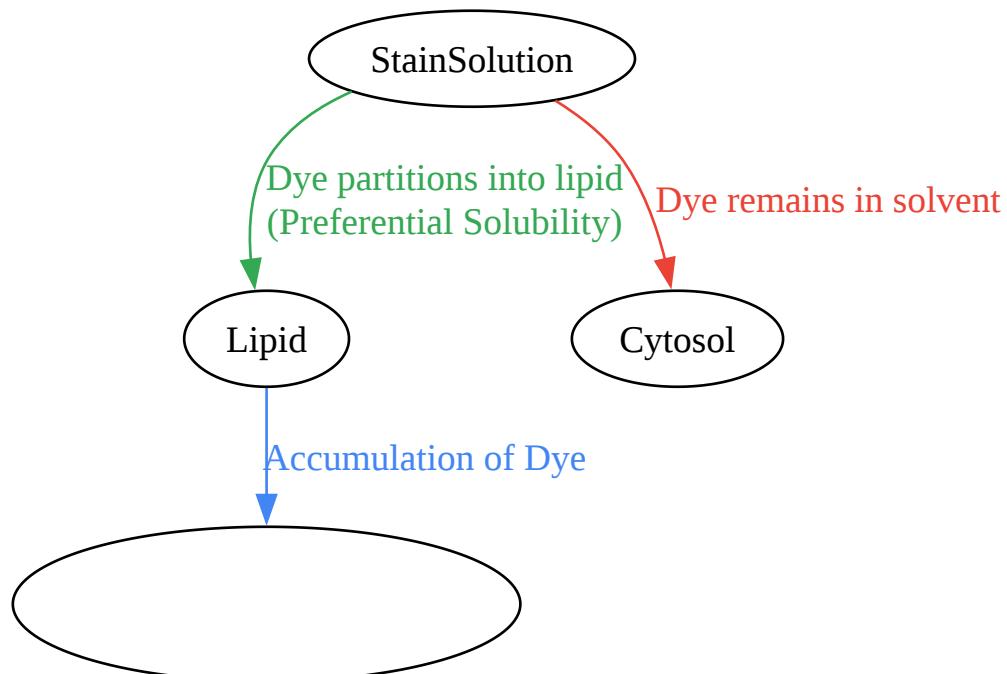
Introduction and Scientific Principles

The visualization of lipids is fundamental to understanding cellular metabolism, storage diseases, and the pathology of various metabolic disorders. **Solvent Blue 59** (C.I. 61552) is a synthetic organic dye belonging to the anthraquinone class.^[5] While traditionally used in industrial applications for coloring hydrocarbon solvents, greases, and waxes, its physicochemical properties make it a viable candidate for histological applications, particularly for the staining of neutral lipids.^[5]

Chemical and Physical Properties of Solvent Blue 59

A thorough understanding of the dye's properties is critical for its successful application in a biological context.

Property	Value	Source(s)
Synonyms	C.I. Solvent Blue 59, Sudan Blue, Atlasol Blue 2N, 1,4-Bis(ethylamino)-9,10-anthraquinone	[6] [7] [8]
CAS Number	6994-46-3	[5]
Molecular Formula	C ₁₈ H ₁₈ N ₂ O ₂	[5]
Molecular Weight	294.35 g/mol	[5]
Appearance	Maroon/Blue Powder	[6] [9]
Solubility	Insoluble in water; Soluble in organic solvents like propylene glycol, isopropanol, and ethanol.	[6] [9]
Class	Anthraquinone Dye, Lysochrome	[5] [10] [11]


Mechanism of Staining: The Lysochrome Principle

The staining mechanism of **Solvent Blue 59** is not a chemical reaction involving ionic or covalent bonds with the substrate. Instead, it is a physical process governed by differential solubility.[\[11\]](#)[\[12\]](#) This is the defining characteristic of a lysochrome.[\[3\]](#)

The core principle is as follows:

- The dye is dissolved in a solvent in which it is only moderately soluble (e.g., 70% ethanol or propylene glycol).
- When the biological specimen is immersed in this dye solution, the dye molecules partition out of the solvent and into the tissue components in which they are more soluble.
- Because **Solvent Blue 59** is highly non-polar, it preferentially dissolves in and accumulates within hydrophobic structures, primarily neutral lipids such as triglycerides and cholesterol

esters, which are stored in intracellular lipid droplets.[1][4] This accumulation renders these structures a brilliant blue color under light microscopy.

[Click to download full resolution via product page](#)

Experimental Protocols

The following protocols are provided as a robust starting point for optimization. Successful lipid staining requires careful sample handling to prevent the dissolution of target lipids. For this reason, frozen sections are strongly recommended over paraffin-embedded tissues, as the dehydration and clearing steps in paraffin processing will extract lipids.[13][14]

Reagent Preparation

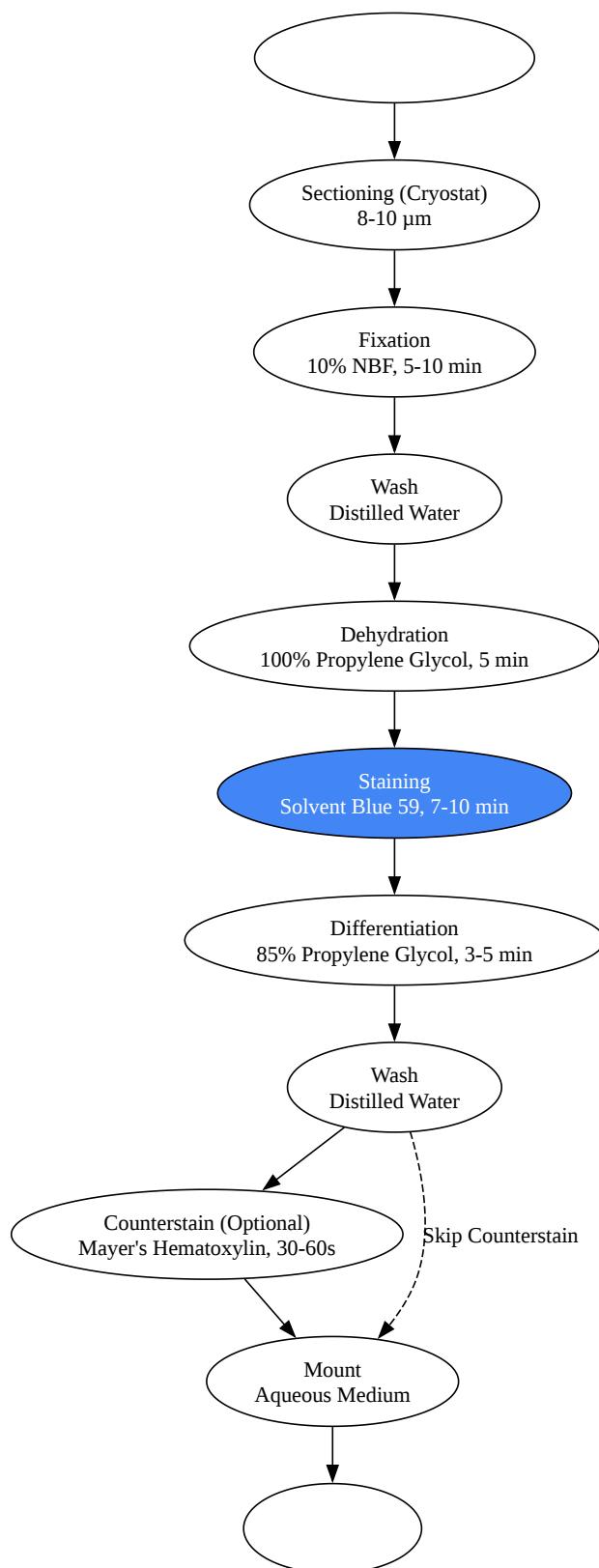
2.1.1. Solvent Blue 59 Stock Solution (1% w/v)

- **Solvent Blue 59** Powder: 1.0 g
- Propylene Glycol: 100 mL
- Procedure:

- Add a small amount of propylene glycol to the **Solvent Blue 59** powder and mix to create a paste.
- Gradually add the remaining propylene glycol while stirring continuously.
- Gently heat the solution to 60-80°C while stirring until the dye is fully dissolved. Do not exceed 100°C.[13]
- Filter the warm solution through a coarse filter paper (e.g., Whatman No. 1).
- Allow to cool and store in a tightly sealed container at room temperature. The stock solution is stable for up to one year.[15]

2.1.2. **Solvent Blue 59** Working Solution

- **Solvent Blue 59** Stock Solution: 6 mL
- Distilled Water: 4 mL
- Procedure:
 - Combine the stock solution and distilled water.
 - Mix well and let the solution stand for 10-15 minutes.
 - Filter the working solution immediately before use to remove any precipitate.[15]
 - The working solution should be prepared fresh and is typically stable for a few hours.[15]


2.1.3. Additional Reagents

- Fixative: 10% Neutral Buffered Formalin (NBF)
- Nuclear Counterstain: Mayer's Hematoxylin or a suitable fluorescent nuclear stain like DAPI.
- Mounting Medium: Aqueous mounting medium (e.g., Glycerin Jelly).[13]

Protocol 1: Staining Lipids in Frozen Tissue Sections

This protocol is adapted from standard methods for Sudan dyes.[\[2\]](#)[\[16\]](#)

- Sectioning: Cut frozen tissue sections at 8-10 μm thickness using a cryostat. Mount sections on positively charged slides.
- Fixation: Immediately fix the sections in ice-cold 10% NBF for 5-10 minutes.
- Washing: Gently rinse the slides in two changes of distilled water.
- Dehydration (Propylene Glycol): Place slides in 100% propylene glycol for 5 minutes. This step removes water and prevents its carryover into the dye solution, which can cause precipitation.[\[16\]](#)
- Staining: Transfer slides to the pre-warmed (37-60°C) and freshly filtered **Solvent Blue 59** working solution. Incubate for 7-10 minutes. Agitate gently to ensure even staining.
- Differentiation: Transfer slides to an 85% propylene glycol solution for 3-5 minutes to remove excess, non-specifically bound dye.[\[16\]](#)
- Washing: Rinse thoroughly in two changes of distilled water.
- Counterstaining (Optional):
 - Immerse in Mayer's Hematoxylin for 30-60 seconds.
 - Wash gently in running tap water for 2-3 minutes until nuclei appear blue.
- Mounting: Remove slides from the final water rinse one at a time, wipe away excess water from around the section, and apply a drop of aqueous mounting medium. Coverslip, avoiding air bubbles.

[Click to download full resolution via product page](#)

Protocol 2: Staining Lipids in Cultured Cells

This protocol is suitable for adherent cells grown on coverslips.[\[17\]](#)[\[18\]](#)[\[19\]](#)

- Cell Culture: Grow cells on sterile glass coverslips in a multi-well plate to the desired confluence.
- Washing: Gently aspirate the culture medium and wash cells twice with Phosphate-Buffered Saline (PBS, pH 7.4).
- Fixation: Fix the cells with 10% NBF for 20-30 minutes at room temperature. Crucially, do not use alcohol-based fixatives as they will extract the lipids.[\[18\]](#)
- Washing: Wash the cells three times with PBS to remove residual fixative.
- Pre-treatment: Incubate cells in 60% isopropanol or 100% propylene glycol for 2-5 minutes.
[\[15\]](#)
- Staining: Aspirate the pre-treatment solution and add the freshly filtered **Solvent Blue 59** working solution. Incubate for 15-20 minutes at room temperature.
- Washing & Differentiation: Aspirate the staining solution. Wash the cells 2-4 times with 50-70% ethanol or 85% propylene glycol until excess stain is removed from the coverslip background. Follow immediately with several rinses in distilled water.
- Counterstaining (Optional):
 - Incubate with Hematoxylin for 1 minute or a fluorescent nuclear stain (e.g., DAPI, 1 μ g/mL) for 5 minutes.
 - Wash thoroughly with distilled water.
- Mounting: Invert the coverslip onto a glass slide with a drop of aqueous mounting medium and seal the edges.

Expected Results & Optimization

Parameter	Recommended Range	Optimization Notes
Fixation Time	5-30 minutes	Insufficient fixation leads to poor morphology. Over-fixation is generally not an issue with formalin for this stain.
Staining Time	7-20 minutes	Under-staining results in pale blue lipids. Over-staining can lead to high background. Optimize for your specific cell/tissue type.
Staining Temperature	Room Temp to 60°C	Increased temperature can enhance staining intensity but may also increase background. [13]
Differentiation Time	3-5 minutes	This step is critical for removing non-specific background staining and achieving a clear result.

- Positive Staining: Neutral lipid droplets within cells will appear as distinct, brilliant blue to blue-black structures.[\[2\]](#)[\[20\]](#)
- Nuclei (if counterstained): Will appear blue/purple with Hematoxylin.
- Cytoplasm: Should remain largely unstained or a very pale blue.

Troubleshooting

Issue	Potential Cause(s)	Recommended Solution(s)
No or Weak Staining	<ol style="list-style-type: none">1. Lipids were extracted during processing (e.g., use of paraffin embedding or alcohol fixatives).2. Staining solution is old or dye has precipitated.3. Staining time is too short.	<ol style="list-style-type: none">1. Ensure the use of frozen sections and non-alcoholic fixatives.2. Always prepare the working solution fresh and filter immediately before use.3. Increase incubation time in the staining solution.
High Background Staining	<ol style="list-style-type: none">1. Inadequate differentiation.2. Staining solution was not filtered, leading to precipitate on the slide.3. Staining time was too long or temperature too high.	<ol style="list-style-type: none">1. Increase the duration or agitation in the 85% propylene glycol step.2. Ensure the working solution is filtered just prior to application.3. Reduce staining time and/or temperature.
Crystalline Precipitate on Section	<ol style="list-style-type: none">1. Staining solution was not adequately filtered.2. Water was carried over into the staining solution.3. The working solution was allowed to evaporate on the slide.	<ol style="list-style-type: none">1. Filter the working solution immediately before use.2. Ensure the propylene glycol pre-treatment step is performed correctly.3. Keep slides immersed in solution during all steps; do not let them dry out.

Safety and Handling

Solvent Blue 59 is classified as a hazardous substance.^[7] It is an irritant to the skin, eyes, and respiratory system.^{[7][9]}

- Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling the dye powder and solutions.^{[21][22]}
- Engineering Controls: Handle the powder and prepare solutions in a well-ventilated area or a chemical fume hood to avoid inhaling dust.^{[21][22]}

- Handling: Avoid all personal contact, including inhalation and ingestion.[21] Wash hands thoroughly after handling.
- Storage: Store the dye powder and stock solutions in a cool, dry, well-ventilated area in tightly sealed containers.[21]
- Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

- A Technical Guide to the Histological Application of Sudan Dyes: A Historical and Methodological Overview. (2025). Benchchem.
- Oil Red O Staining Protocol. (2024). IHC WORLD.
- Immunocytochemistry - Lipids. (n.d.). Echelon Biosciences.
- Investigational Application Note & Protocols for Staining Lipids in Cells with Solvent Orange 107. (2025). Benchchem.
- **Solvent Blue 59** Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- **Solvent Blue 59** 6994-46-3 wiki. (n.d.). Guidechem.
- Sudan Black B Staining: Principle, Procedure, Results, Uses. (2023). Microbe Notes.
- **Solvent Blue 59**. (2012). World dye variety.
- Sudan stain. (n.d.). Wikipedia.
- Application Notes and Protocols for Staining Intracellular Lipid Droplets with Sudan III. (2025). Benchchem.
- Sudan III - Dyes for Histology. (n.d.). StainsFile.
- **Solvent Blue 59**. (n.d.). Chem-Impex.
- Oil Red O - Propylene Glycol - Fat. (n.d.).
- Sudan Black B stain lipid soluble dye used in histology and cytology to detect lipids. (2025). YouTube.
- Histochemical Techniques to Demonstrate
- Application Notes and Protocols for Staining Lipids in Plant Tissues with Solvent Blue 36. (2025). Benchchem.
- **Solvent Blue 59** - Safety Data Sheet
- Sudan III as a lysochrome
- Oil Red O Stain Kit for Lipid Staining Protocol Booklet. (n.d.). Hello Bio.
- Procedures for the staining of lipid droplets with Oil Red O. (2018). Protocols.io.
- **Solvent Blue 59**. (2025).
- **Solvent Blue 59**, 1 X 25 g (229121-25G). (n.d.). Alkali Scientific.

- Lipid (Oil Red O) Staining Kit (MAK194) - Technical Bulletin. (n.d.). Sigma-Aldrich.
- Lysochromes. (n.d.). StainsFile.
- **Solvent Blue 59** Dye content 98 6994-46-3. (n.d.). Sigma-Aldrich.
- Lysochrome. (n.d.). Wikipedia.
- Lysochrome dyes Sudan dyes, Oil red. (n.d.). Interchim.
- **Solvent Blue 59** Dye content 98 6994-46-3. (n.d.). Sigma-Aldrich.
- **Solvent blue 59** | CAS 6994-46-3. (n.d.). Santa Cruz Biotechnology.
- Stains & Dyes - Biochemicals - Life Sciences. (n.d.). MP Biomedicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. microbenotes.com [microbenotes.com]
- 3. Lysochrome - Wikipedia [en.wikipedia.org]
- 4. interchim.fr [interchim.fr]
- 5. worlddyeviariety.com [worlddyeviariety.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Solvent Blue 59 | C18H18N2O2 | CID 81473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. guidechem.com [guidechem.com]
- 10. alkalisci.com [alkalisci.com]
- 11. stainsfile.com [stainsfile.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Oil Red O Staining Protocol - IHC WORLD [ihcworld.com]
- 14. helloworldbio.com [helloworldbio.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. webpath.med.utah.edu [webpath.med.utah.edu]

- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 20. youtube.com [youtube.com]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [Application Notes & Protocols: A Guide to Staining Biological Samples with Solvent Blue 59]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3430289#protocol-for-staining-biological-samples-with-solvent-blue-59]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com